

An In-depth Technical Guide to 5-Methyl-2-phenyloxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-2-phenyloxazole-4-carboxylic acid

Cat. No.: B031764

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **5-Methyl-2-phenyloxazole-4-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Molecular Structure and Identifiers

5-Methyl-2-phenyloxazole-4-carboxylic acid is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The core structure consists of an oxazole ring substituted with a methyl group at the 5-position, a phenyl group at the 2-position, and a carboxylic acid group at the 4-position.

Table 1: Molecular Identifiers for **5-Methyl-2-phenyloxazole-4-carboxylic Acid**

Identifier	Value
Molecular Formula	C ₁₁ H ₉ NO ₃
Molecular Weight	203.19 g/mol
CAS Number	18735-74-5
Canonical SMILES	CC1=C(C(=O)O)N=C(O1)C2=CC=CC=C2
InChI Key	InChI=1S/C11H9NO3/c1-7-8(11(14)15)13-10(15-7)9-5-3-2-4-6-9/h2-6H,1H3,(H,14,15)

Physicochemical and Spectroscopic Data

While extensive experimental data for **5-Methyl-2-phenyloxazole-4-carboxylic acid** is not widely available in public literature, the following tables summarize the predicted and expected values based on the analysis of its structural analogues and general principles of chemical spectroscopy.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value
Melting Point	Not available
Boiling Point	Not available
Solubility	Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.
pKa	Expected to be in the range of 3-5 for the carboxylic acid proton.

Table 3: Predicted Spectroscopic Data

Spectroscopy	Expected Peaks and Features
¹ H NMR	<ul style="list-style-type: none">- Carboxylic Acid Proton (-COOH): A broad singlet expected around 12-13 ppm.- Phenyl Protons (-C₆H₅): Multiplets in the aromatic region (approx. 7.4-8.0 ppm).- Methyl Protons (-CH₃): A singlet expected around 2.4-2.6 ppm.
¹³ C NMR	<ul style="list-style-type: none">- Carboxylic Acid Carbonyl (-COOH): Expected in the range of 165-175 ppm.- Oxazole Ring Carbons: Expected in the range of 120-160 ppm.- Phenyl Carbons (-C₆H₅): Expected in the range of 125-135 ppm.- Methyl Carbon (-CH₃): Expected around 10-15 ppm.
FT-IR (cm ⁻¹)	<ul style="list-style-type: none">- O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.^{[1][2]}- C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1730 cm⁻¹.^{[1][2]}- C=N and C=C Stretches (Oxazole and Phenyl): Multiple bands in the 1500-1650 cm⁻¹ region.- C-O Stretch: In the region of 1210-1320 cm⁻¹.^[1]
Mass Spectrometry (EI)	<ul style="list-style-type: none">- Molecular Ion Peak [M]⁺: Expected at m/z = 203.- Major Fragment Ions: Loss of -OH (m/z = 186), loss of -COOH (m/z = 158), and fragments corresponding to the phenyl and oxazole moieties.

Experimental Protocols

A plausible and efficient method for the synthesis of **5-Methyl-2-phenyloxazole-4-carboxylic acid** is through the hydrolysis of its corresponding ethyl ester, which can be synthesized from commercially available starting materials.

Synthesis of Ethyl 5-Methyl-2-phenyloxazole-4-carboxylate

This synthesis involves the reaction of benzamide with ethyl 2-chloroacetoacetate.

Materials:

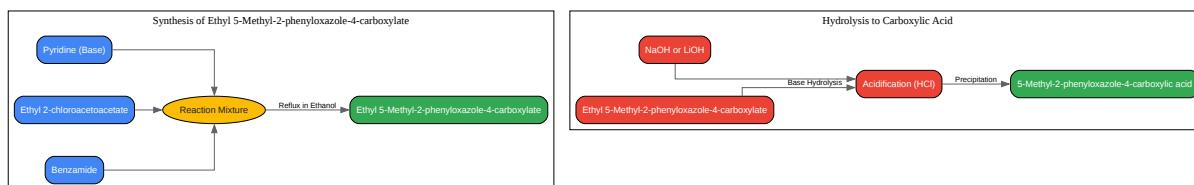
- Benzamide
- Ethyl 2-chloroacetoacetate
- Pyridine
- Ethanol (anhydrous)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzamide (1 equivalent) in anhydrous ethanol.
- To this solution, add pyridine (1.1 equivalents).
- Slowly add ethyl 2-chloroacetoacetate (1 equivalent) to the reaction mixture.
- Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by a brine solution.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl 5-methyl-2-phenyloxazole-4-carboxylate.
- Purify the crude product by column chromatography on silica gel.

Hydrolysis of Ethyl 5-Methyl-2-phenyloxazole-4-carboxylate

Materials:


- Ethyl 5-methyl-2-phenyloxazole-4-carboxylate
- Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
- Ethanol or Methanol
- Water
- Hydrochloric acid (HCl) (concentrated)

Procedure:

- Dissolve ethyl 5-methyl-2-phenyloxazole-4-carboxylate (1 equivalent) in a mixture of ethanol (or methanol) and water in a round-bottom flask.
- Add a solution of NaOH or LiOH (2-3 equivalents) in water to the flask.
- Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.
- Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with concentrated HCl.
- The **5-Methyl-2-phenyloxazole-4-carboxylic acid** will precipitate out of the solution as a solid.
- Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Synthesis Workflow

The logical relationship of the key synthesis steps is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Synthesis pathway for **5-Methyl-2-phenyloxazole-4-carboxylic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Methyl-2-phenyloxazole-4-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031764#5-methyl-2-phenyloxazole-4-carboxylic-acid-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com